N-(5-chloro-2-methoxyphenyl)nonanamide
Description
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Properties
Molecular Formula |
C16H24ClNO2 |
|---|---|
Molecular Weight |
297.82g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)nonanamide |
InChI |
InChI=1S/C16H24ClNO2/c1-3-4-5-6-7-8-9-16(19)18-14-12-13(17)10-11-15(14)20-2/h10-12H,3-9H2,1-2H3,(H,18,19) |
InChI Key |
SQQDIXMNRUBZJE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of N-(5-chloro-2-methoxyphenyl)nonanamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(5-chloro-2-methoxyphenyl)nonanamide
Introduction
N-(5-chloro-2-methoxyphenyl)nonanamide is a synthetic amide that, while not extensively documented in public literature, holds potential interest for researchers in drug discovery and materials science. Its structure combines a substituted aromatic amine, 5-chloro-2-methoxyaniline, with a nine-carbon aliphatic acyl chain (nonanoyl group). This unique combination of a rigid, substituted phenyl ring and a flexible, lipophilic alkyl chain suggests potential applications where molecular interactions, membrane permeability, and solubility are critical design parameters.
The chloro- and methoxy- substitutions on the phenyl ring are common in pharmacologically active compounds, influencing metabolic stability, receptor binding, and overall electronic properties. The long nonanamide chain imparts significant lipophilicity, a key determinant of a molecule's ability to cross biological membranes. Understanding the precise physicochemical properties of this molecule is therefore a critical first step in evaluating its potential for any application, from pharmaceutical development to industrial use.[1][2][]
This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of N-(5-chloro-2-methoxyphenyl)nonanamide. It is designed for researchers, offering not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and reproducible characterization workflow.
Molecular Structure and Identity
A logical first step in any analysis is the confirmation of the molecule's identity and structure.
Caption: Molecular structure of N-(5-chloro-2-methoxyphenyl)nonanamide.
Part 1: Synthesis via Schotten-Baumann Reaction
The most direct and reliable method for synthesizing N-(5-chloro-2-methoxyphenyl)nonanamide is the Schotten-Baumann reaction. This involves the acylation of the primary amine (5-chloro-2-methoxyaniline) with an acyl chloride (nonanoyl chloride) under basic conditions.[4][5] The base is crucial as it neutralizes the HCl byproduct, driving the reaction to completion.[4]
Experimental Protocol: Synthesis
-
Dissolution of Amine: In a 100 mL conical flask, dissolve 10.0 mmol of 5-chloro-2-methoxyaniline in 30 mL of a suitable solvent like dichloromethane (DCM) or diethyl ether.[4][6]
-
Addition of Base: Add 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution to the flask. The use of a biphasic system with a base is a hallmark of this reaction.[4]
-
Acylation: Cool the mixture in an ice bath to 0-5 °C. While stirring vigorously, slowly add 10.5 mmol (a slight excess) of nonanoyl chloride dropwise via a syringe. The slow addition is critical to control the exothermic nature of the reaction.[4]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1N HCl (to remove unreacted amine), saturated sodium bicarbonate solution (to remove unreacted acyl chloride and acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-(5-chloro-2-methoxyphenyl)nonanamide.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide.
Part 2: Physicochemical Characterization Protocols
A thorough characterization of an Active Pharmaceutical Ingredient's (API) physical and chemical properties is a regulatory requirement and a fundamental step in drug development.[9] These properties dictate formulation strategies, bioavailability, and stability.
Predicted Physicochemical Properties Summary
Given the lack of specific experimental data for this molecule, the following table summarizes properties predicted using established computational models and data from analogous structures. These values serve as a baseline for experimental verification.
| Property | Predicted Value / Method | Significance in Drug Development | Reference |
| Molecular Formula | C16H24ClNO2 | Defines the elemental composition and exact mass. | N/A |
| Molecular Weight | 297.82 g/mol | Crucial for all stoichiometric calculations and dosing. | N/A |
| Melting Point (°C) | ~60-90 (Estimated) | Indicates purity and solid-state stability. Affects manufacturing processes. | [10][11][12] |
| logP (o/w) | > 4.0 (Estimated) | Measures lipophilicity; critical for predicting membrane permeability and absorption. | [13][14] |
| Aqueous Solubility | Very Low (Predicted) | Affects dissolution rate and bioavailability. A key challenge for formulation. | [2][15] |
| pKa | Amide N-H: ~17-18 (very weakly acidic) | Determines the ionization state at different physiological pH values, impacting solubility and receptor interaction. | [13] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Influences solubility and binding interactions with biological targets. | N/A |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Methoxy -O-) | Influences solubility and binding interactions with biological targets. | N/A |
Melting Point Determination
The melting point is a primary indicator of a compound's purity. A sharp melting range suggests a pure substance, while a broad range often indicates impurities.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is the gold-standard technique for melting point determination as it is highly accurate and requires a small amount of sample.[1]
-
Sample Preparation: Accurately weigh 1-3 mg of the purified N-(5-chloro-2-methoxyphenyl)nonanamide into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality and Trustworthiness: Using a calibrated DSC instrument with a certified reference standard (e.g., indium) ensures the temperature accuracy of the measurement. The sharpness of the melting endotherm provides a self-validating check on the purity of the synthesized compound.[9]
Solubility Assessment
Solubility is a critical property that influences a drug's dissolution and subsequent absorption.[2] Given the high predicted lipophilicity, aqueous solubility is expected to be low.
Experimental Protocol: Equilibrium Shake-Flask Method
-
System Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).[15]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
Causality and Trustworthiness: This method directly measures thermodynamic equilibrium solubility. The self-validating aspect comes from ensuring that a solid excess is present throughout the experiment, confirming that the solution is indeed saturated. The use of a validated HPLC method ensures accurate quantification.
Lipophilicity (logP) Determination
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical parameters in drug discovery.[13] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most reliable method for logP determination.[17][18]
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS pH 7.4 for logD measurement) with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Compound Addition: Prepare a stock solution of the compound in the n-octanol-saturated water. Add a known volume of this aqueous solution to a known volume of water-saturated n-octanol in a glass vial.
-
Partitioning: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.[16]
-
Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).
Causality and Trustworthiness: This protocol directly measures the partitioning of the analyte, making it the reference method.[17] Trustworthiness is ensured by using pre-saturated solvents to prevent volume changes during the experiment and by quantifying the compound in both phases. The mass balance (total amount of compound recovered vs. amount added) should be calculated to validate the experiment; a recovery of 90-110% is considered acceptable. For highly lipophilic compounds (logP > 4), the concentration in the aqueous phase can be very low, requiring a highly sensitive analytical method.[16][17]
Lipophilicity Measurement Workflow
Caption: Experimental workflow for logP determination by the shake-flask method.
References
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NIST. (n.d.). Nonanamide. Retrieved February 20, 2026, from [Link]
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GSRS. (n.d.). N-(5-CHLORO-2-METHOXYPHENYL)-2-HYDROXY-3-NITROBENZAMIDE. Retrieved February 20, 2026, from [Link]
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SIELC Technologies. (2018, May 16). Benzamide, N-(4-amino-5-chloro-2-methoxyphenyl)-. Retrieved February 20, 2026, from [Link]
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An In-depth Technical Guide to the Biological Activity Profile of N-(5-chloro-2-methoxyphenyl)nonanamide
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on the biological activity profile of N-(5-chloro-2-methoxyphenyl)nonanamide, a compound of significant interest due to its structural similarities to known bioactive molecules. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its constituent moieties allows for a robust, hypothesis-driven approach to its biological characterization. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing in-depth protocols and a conceptual framework for investigating its potential as a modulator of key physiological pathways.
Introduction to N-(5-chloro-2-methoxyphenyl)nonanamide: A Compound of Interest
N-(5-chloro-2-methoxyphenyl)nonanamide is an amide derivative characterized by a substituted aromatic head group and a saturated nine-carbon acyl tail. The 5-chloro-2-methoxyphenyl group is a common scaffold found in a variety of pharmacologically active compounds, suggesting its potential to confer specific biological activities. The nonanamide tail, on the other hand, bears a striking resemblance to the acyl chain of capsaicinoids, known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This structural duality forms the basis of our investigation into its multifaceted biological profile.
Chemical Structure:
-
IUPAC Name: N-(5-chloro-2-methoxyphenyl)nonanamide
-
Molecular Formula: C₁₆H₂₄ClNO₂
-
Molecular Weight: 301.82 g/mol
Hypothesized Biological Activity I: Modulation of the TRPV1 Receptor
The structural analogy between the nonanamide tail of our target molecule and that of Nonivamide (N-(4-hydroxy-3-methoxybenzyl)nonanamide), a potent TRPV1 agonist, provides a strong rationale for investigating its interaction with this receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key player in nociception, inflammation, and thermoregulation.[2][3] Its activation by agonists like capsaicin leads to a sensation of heat and pain, followed by a desensitization phase, which is harnessed for analgesic purposes.[4][5]
Mechanism of Action: A Putative TRPV1 Agonist
We hypothesize that N-(5-chloro-2-methoxyphenyl)nonanamide acts as an agonist at the TRPV1 receptor. The lipophilic nonanamide tail is expected to interact with the vanilloid binding pocket of the TRPV1 channel, a site known to accommodate the acyl chains of capsaicin and other agonists.[6] The 5-chloro-2-methoxyphenyl head group, while different from the vanillyl group of capsaicin, will likely influence the binding affinity and efficacy of the compound. The electron-withdrawing nature of the chlorine atom and the steric bulk of the methoxy group on the phenyl ring are critical determinants of the molecule's interaction with the receptor.[7]
Experimental Workflow: Characterizing TRPV1 Agonism
A multi-tiered approach is essential to confirm and characterize the interaction of N-(5-chloro-2-methoxyphenyl)nonanamide with the TRPV1 receptor.
Diagram of the Experimental Workflow for TRPV1 Activity Screening:
Caption: Workflow for TRPV1 agonist characterization.
Protocol 1: High-Throughput Calcium Influx Assay
This initial screen provides a rapid assessment of the compound's ability to activate TRPV1 channels.
-
Cell Culture: Maintain HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of N-(5-chloro-2-methoxyphenyl)nonanamide in HBSS.
-
Assay: Use a fluorescent plate reader to measure baseline fluorescence. Add the compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for 5 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF/F₀) and plot a dose-response curve to determine the EC₅₀ value. Capsaicin should be used as a positive control.
Protocol 2: Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique directly measures the ion channel activity induced by the compound.
-
Cell Preparation: Culture HEK293-hTRPV1 cells on glass coverslips.
-
Recording: Transfer a coverslip to a recording chamber on an inverted microscope. Use borosilicate glass pipettes with a resistance of 3-5 MΩ filled with an intracellular solution.
-
Whole-Cell Configuration: Establish a whole-cell patch clamp configuration.
-
Compound Application: Perfuse the cells with an extracellular solution containing varying concentrations of N-(5-chloro-2-methoxyphenyl)nonanamide.
-
Data Acquisition: Record the current responses at a holding potential of -60 mV.
-
Analysis: Measure the peak current amplitude at each concentration and construct a dose-response curve to determine the EC₅₀ and maximal efficacy relative to capsaicin.
Hypothesized Biological Activity II: Enzyme Inhibition
The N-(5-chloro-2-methoxyphenyl) moiety is a key structural feature in several known enzyme inhibitors.[8][9][10][11] This suggests that N-(5-chloro-2-methoxyphenyl)nonanamide may also exhibit inhibitory activity against certain enzymes.
Acetylcholinesterase (AChE) Inhibition
Derivatives of N-(5-chloro-2-methoxyphenyl)benzene sulfonamide have demonstrated notable inhibitory activity against acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[8][9] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and myasthenia gravis.
Diagram of the AChE Inhibition Assay Principle:
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Technical Guide: Toxicity and Safety Profile of N-(5-chloro-2-methoxyphenyl)nonanamide
[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Understanding the physicochemical nature of the compound is the first step in predicting its bioavailability and toxicity.[1]
-
IUPAC Name: N-(5-chloro-2-methoxyphenyl)nonanamide[1]
-
Common Synonyms: 5'-Chloro-2'-methoxynonananilide; Nonanoic acid (5-chloro-2-methoxyphenyl)amide.[1]
-
Molecular Formula: C
H ClNO -
Molecular Weight: 297.82 g/mol
-
Structural Class: Fatty Acid Anilide (FAA); Capsaicinoid analog (Anilide variant).[1]
Physicochemical Data (Predicted)
| Property | Value (Predicted) | Implication for Safety |
| LogP (Octanol/Water) | ~5.2 – 5.8 | High Lipophilicity. Rapid dermal absorption; potential for bioaccumulation in adipose tissue.[1] |
| Water Solubility | < 0.1 mg/L (Insoluble) | Requires organic solvents (DMSO, Ethanol) for biological testing; potential for precipitation in aqueous media.[1] |
| Polar Surface Area (PSA) | ~38 Ų | High blood-brain barrier (BBB) permeability predicted.[1] |
| pKa | Non-ionizable (Amide) | Neutral at physiological pH; absorption is passive and non-pH dependent.[1] |
Toxicological Profile (Read-Across Assessment)
Since specific in vivo data is absent, the safety profile is derived from the Toxicophore Release Mechanism .[1] Upon entry into a biological system, amidases (e.g., FAAH, CES1) are predicted to hydrolyze the amide bond, releasing the lipophilic tail and the toxic aromatic amine.[1]
Core Hazard: Metabolic Hydrolysis
The primary safety concern is the release of 5-chloro-2-methoxyaniline (CAS 95-03-4).[1]
-
Precursor Toxicity (5-chloro-2-methoxyaniline):
Predicted Toxicity Endpoints[1]
| Endpoint | Predicted Classification | Mechanism / Rationale |
| Acute Oral Toxicity | Category 3 (Toxic) | Slower onset than free aniline due to hydrolysis rate, but high ultimate toxicity.[1] |
| Acute Dermal Toxicity | Category 3 (Toxic) | High LogP facilitates transport across stratum corneum; systemic release of aniline.[1] |
| Skin Irritation | Irritant / Sensitizer | Fatty acid chain acts as a penetration enhancer; aniline moiety is a known sensitizer.[1] |
| Genotoxicity | Positive (Potential) | Metabolite (5-chloro-o-anisidine) is a potential mutagen (Ames positive in similar strains).[1] |
| Specific Target Organ (STOT) | Blood (Methemoglobinemia) | N-oxidation of the released aniline leads to hydroxylamines that oxidize Hemoglobin (Fe2+) to Methemoglobin (Fe3+).[1] |
Safety Pharmacology (TRP Channels)
Given the structural similarity to Capsaicin (Nonivamide analog), this compound may act as an agonist or antagonist at Transient Receptor Potential (TRP) channels.
-
TRPV1 / TRPA1 Activity: Potential for intense burning sensation, neurogenic inflammation, or respiratory irritation (cough reflex) upon inhalation of dust/aerosols.[1]
Metabolic Pathway & Safety Decision Tree
The following diagram illustrates the metabolic fate of the compound and the resulting safety decision logic.
Figure 1: Predicted metabolic pathway highlighting the release of the toxic aniline moiety.[1]
Handling & Containment Protocols (OEB 4)
Due to the "Fatal if swallowed/contact" classification of the metabolite, treat this compound as a High Potency / High Toxicity material (Occupational Exposure Band 4).[1]
Engineering Controls
-
Primary Containment: Weigh and handle only inside a certified Fume Hood or Glovebox (Isolator).[1]
-
HEPA Filtration: Ensure exhaust is HEPA filtered to prevent release of particulates.[1]
-
Static Control: Use anti-static weighing boats; lipophilic amides can be static-prone powders.[1]
Personal Protective Equipment (PPE)
-
Respiratory: N95/P3 minimum; Powered Air Purifying Respirator (PAPR) recommended if handling open powder >100 mg.[1]
-
Dermal: Double gloving is mandatory.[1]
-
Body: Tyvek lab coat or coveralls with elastic cuffs.[1]
Decontamination[1]
Experimental Protocols for Safety Assessment
To validate the safety profile in your specific context, perform these baseline assays.
Protocol: Chemical Stability & Hydrolysis Rate
Purpose: To determine how quickly the toxic amine is released in biological media.[1]
-
Preparation: Dissolve compound in DMSO (10 mM stock).
-
Incubation: Dilute to 10 µM in:
-
Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold Acetonitrile.
-
Analysis: LC-MS/MS monitoring for:
-
Interpretation: Rapid appearance of mass 158 indicates high toxicity potential in vivo.[1]
Protocol: hERG Inhibition (Cardiotoxicity)
Purpose: Lipophilic anilides often block hERG channels, causing QT prolongation.[1]
References
-
PubChem. (2025).[1] 5-Chloro-2-methoxyaniline (CAS 95-03-4) Safety Data Sheet. National Library of Medicine.[1] [Link][1]
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ECHA. (2024).[1] Registration Dossier: 5-chloro-o-anisidine. European Chemicals Agency.[1] [Link](Note: Generalized link to ECHA search for CAS 95-03-4)[1]
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Di Marzo, V. (2004).[1] The endocannabinoid system and its therapeutic exploitation. Nature Reviews Drug Discovery. [Link]
-
Brederson, J. D., et al. (2013).[1] Targeting TRP channels for pain relief. Nature Reviews Drug Discovery. [Link]
Methodological & Application
Application Note: Synthesis Protocol for N-(5-chloro-2-methoxyphenyl)nonanamide
Abstract & Application Scope
This guide details the synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide , a lipophilic anilide derivative. Structurally, this compound features a "head" group derived from 5-chloro-2-methoxyaniline (5-chloro-o-anisidine) and a lipophilic C9 "tail" from nonanoic acid.
Target Applications:
-
Medicinal Chemistry: Investigation of TRP channel modulators (analogous to Capsaicin/Nonivamide).
-
Material Science: Lipophilic modification of azo-dye intermediates.
-
Agrochemicals: Synthesis of lipophilic amide biocides.
This protocol prioritizes the Acyl Chloride Method due to its high atom economy, rapid kinetics, and simplified purification for electron-rich anilines.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the nucleophilic attack of the aniline nitrogen on the activated carbonyl of nonanoyl chloride. The presence of the ortho-methoxy group on the aniline introduces mild steric hindrance, while the meta-chloro substituent slightly reduces nucleophilicity via inductive withdrawal. However, the amine remains sufficiently nucleophilic for standard acylation without requiring forcing conditions.
Strategic Disconnection (Graphviz)
Figure 1: Retrosynthetic disconnection showing the convergence of the aniline headgroup and fatty acid tail.
Materials & Reagents
Stoichiometry: The reaction uses a slight excess of the acid chloride (1.1 equiv) to ensure complete consumption of the toxic aniline.
| Reagent | CAS No.[1][2][3] | MW ( g/mol ) | Equiv. | Role |
| 5-Chloro-2-methoxyaniline | 95-03-4 | 157.60 | 1.0 | Limiting Reagent (Nucleophile) |
| Nonanoyl Chloride | 764-85-2 | 176.68 | 1.1 | Activated Electrophile |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | 75-09-2 | - | Solvent | Reaction Medium (Anhydrous) |
| 1M HCl (aq) | - | - | Wash | Removes unreacted amine |
| Sat. NaHCO₃ (aq) | - | - | Wash | Removes unreacted acid/chloride |
Experimental Protocol: Acyl Chloride Method
Phase 1: Reaction Setup
Rationale: The reaction is exothermic. Low temperature (0°C) prevents bis-acylation and minimizes hydrolysis of the acid chloride by ambient moisture.
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (
) or Argon. -
Solvation: Add 5-chloro-2-methoxyaniline (1.58 g, 10.0 mmol) to the flask.
-
Dissolution: Add Dichloromethane (DCM, 50 mL) . Stir until the solid is completely dissolved.
-
Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) via syringe. The solution may darken slightly; this is normal.
-
Cooling: Place the flask in an ice-water bath and cool to 0°C for 10 minutes.
Phase 2: Acylation
Rationale: Slow addition controls the exotherm. The acid chloride is highly reactive; adding it too fast can cause localized overheating and side reactions.
-
Reagent Loading: Draw Nonanoyl chloride (2.0 mL, ~11.0 mmol) into a clean, dry syringe.
-
Dropwise Addition: Add the acid chloride dropwise to the stirring aniline solution over 10–15 minutes.
-
Observation: White fumes (HCl) may form inside the flask but will be immediately neutralized by TEA, forming a white precipitate (TEA·HCl salts).
-
-
Equilibration: Once addition is complete, remove the ice bath. Allow the reaction to warm to Room Temperature (RT, 25°C).
-
Monitoring: Stir at RT for 3–4 hours.
-
TLC Check: Use Hexane:Ethyl Acetate (3:1). The starting aniline (more polar, lower
) should disappear, replaced by the less polar amide (higher ).
-
Phase 3: Workup & Isolation
Rationale: This "sandwich" wash sequence ensures purity without column chromatography.
-
Acid Wash: Protonates unreacted aniline (
), moving it to the aqueous layer. -
Base Wash: Hydrolyzes excess acid chloride to nonanoic acid (
), moving it to the aqueous layer.
-
Quench: Add 20 mL of water to the reaction mixture. Stir vigorously for 5 minutes.
-
Separation: Transfer mixture to a separatory funnel. Collect the organic (lower) DCM layer.
-
Acid Wash: Wash the DCM layer with 1M HCl (2 × 30 mL) .
-
Base Wash: Wash the DCM layer with Saturated NaHCO₃ (2 × 30 mL) . Caution: Gas evolution (
). Vent frequently. -
Brine Wash: Wash with Saturated NaCl (1 × 30 mL) to remove trapped water.
-
Drying: Pour the organic layer over anhydrous Sodium Sulfate (
) .[4] Let sit for 10 minutes. -
Concentration: Filter off the solid drying agent. Evaporate the solvent using a Rotary Evaporator to yield the crude solid.
Purification & Characterization
Purification Strategy
The crude product is likely a waxy off-white solid.
-
Primary Method (Recrystallization): Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate . Add Hexane dropwise until cloudy. Cool to 4°C overnight. Filter the crystals.[5]
-
Secondary Method (Flash Chromatography): If oil persists, use a silica column.
-
Eluent: Gradient 5%
20% Ethyl Acetate in Hexane.[4]
-
Expected Analytical Data
Validation: Verify the structure using
-
-NMR (400 MHz,
):- 7.80 (br s, 1H, NH -Amide)
-
8.35 (d,
Hz, 1H, Ar-H ortho to amide/Cl) -
6.95 (dd,
Hz, 1H, Ar-H meta to OMe) -
6.78 (d,
Hz, 1H, Ar-H ortho to OMe) - 3.86 (s, 3H, O-CH₃ )[6]
-
2.38 (t,
Hz, 2H, -CH₂ -CO) -
1.70 (quint, 2H,
-CH₂ ) - 1.25–1.40 (m, 10H, bulk alkyl chain)
- 0.88 (t, 3H, terminal CH₃ )
Process Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and purification of N-(5-chloro-2-methoxyphenyl)nonanamide.
Safety & Handling (HSE)
-
5-Chloro-2-methoxyaniline: Toxic if swallowed or inhaled. Potential mutagen. Handle in a fume hood. Wear nitrile gloves.
-
Nonanoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas.
-
Dichloromethane: Suspected carcinogen. Use in a well-ventilated hood.
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann and acid chloride coupling protocols).
-
PubChem Compound Summary: 5-Chloro-2-methoxyaniline . National Center for Biotechnology Information. Accessed Feb 21, 2026. [Link]
-
Synthesis of Capsaicin Analogues . Journal of Chemical Education, 2000. (Provides context for nonanoyl amide synthesis in vanilloid chemistry). [Link]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution). [Link]
Sources
- 1. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-methoxyaniline | LGC Standards [lgcstandards.com]
- 3. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. guidechem.com [guidechem.com]
- 6. ias.ac.in [ias.ac.in]
Topic: Preparation, Validation, and Management of N-(5-chloro-2-methoxyphenyl)nonanamide Stock Solutions
An Application Guide by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preparation, validation, and storage of stock solutions for N-(5-chloro-2-methoxyphenyl)nonanamide. Recognizing the critical importance of accurate and consistent compound concentration in experimental reproducibility, these protocols are designed for researchers, scientists, and drug development professionals. The methodologies herein emphasize not only the procedural steps but also the underlying scientific principles, ensuring the integrity and reliability of downstream applications. This guide details solvent selection, step-by-step preparation of high-concentration primary stocks, mandatory quality control and concentration verification using UV-Vis spectrophotometry and HPLC, and best practices for storage and the preparation of aqueous working solutions.
Introduction: The Imperative for Precision
N-(5-chloro-2-methoxyphenyl)nonanamide is an aromatic amide characterized by a chlorinated and methoxylated phenyl ring linked to a nine-carbon aliphatic amide chain. This structure imparts significant lipophilicity, making aqueous solubility a primary challenge for researchers. The accuracy of any biological or chemical assay hinges on the precise concentration of the test compound. Errors in stock solution preparation can lead to misinterpretation of dose-response curves, inaccurate IC50 values, and a general lack of experimental reproducibility. This guide establishes a self-validating framework to mitigate these risks.
Compound Properties and Safety Mandates
A thorough understanding of the physicochemical and safety properties of a compound is a prerequisite for its effective and safe handling in a laboratory setting.
Physicochemical Characteristics
While experimental data for N-(5-chloro-2-methoxyphenyl)nonanamide is not widely published, its properties can be inferred from its structure and data from analogous compounds.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₆H₂₄ClNO₂ | Derived from structure |
| Molecular Weight | 297.82 g/mol | Calculated |
| Appearance | Expected to be an off-white to tan solid. | Common for aromatic amides. |
| Predicted logP | ~5.2 | High lipophilicity predicted due to the C9 alkyl chain and substituted benzene ring. Analogous compound N-(5-chloro-2-methoxyphenyl)-2-ethylhexanamide has a logP of 4.63.[1] |
| Aqueous Solubility | Predicted to be very low. | High logP suggests poor solubility in water. The related compound Nonivamide has a predicted water solubility of only 0.023 g/L.[2] |
| Chemical Stability | Stable under standard laboratory conditions.[3] | General stability is typical for this class of amides, though protection from light is recommended for long-term storage.[3] |
Critical Safety and Handling Protocols
N-(5-chloro-2-methoxyphenyl)nonanamide and related compounds may cause skin and eye irritation.[3] Adherence to strict safety protocols is mandatory.
-
Engineering Controls : Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5]
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield at all times.[3][6][7]
-
Handling Solid Compound : Avoid generating dust during weighing.[3] Use a micro-spatula and weigh the compound onto a creased weigh boat or directly into the storage vial.
-
Waste Disposal : Dispose of all contaminated materials and solutions in accordance with local, state, and federal regulations for chemical waste.
-
First Aid : In case of skin contact, wash immediately with plenty of soap and water.[3] If eye contact occurs, rinse cautiously with water for several minutes.[3] Seek medical attention if irritation persists.
Solvent Selection: The Foundation of a Reliable Stock
The high lipophilicity of N-(5-chloro-2-methoxyphenyl)nonanamide necessitates the use of organic solvents for creating a primary stock solution. The choice of solvent is critical and depends on the intended downstream application.
Causality of Solvent Choice: The ideal solvent must fully solubilize the compound at a high concentration, be compatible with the experimental system (e.g., low cytotoxicity in cell-based assays at final working concentrations), and be inert to the compound itself.
-
Dimethyl Sulfoxide (DMSO) : Recommended primary choice. DMSO is a powerful aprotic solvent capable of dissolving a wide range of lipophilic compounds. It is miscible with water and most cell culture media, making it the standard for in vitro assays.
-
Ethanol (Absolute, ≥99.5%) : A suitable alternative, particularly if DMSO is incompatible with the assay. It is less toxic to cells than DMSO at equivalent final concentrations but may have lower solubilizing power for this specific compound.
-
Dimethylformamide (DMF) : Another strong solvent, but its higher toxicity profile makes it less desirable for most biological applications compared to DMSO.[8]
Protocol 3.1: Qualitative Solubility Test Before preparing a large-volume stock, it is prudent to perform a small-scale solubility test.
-
Weigh approximately 1-2 mg of the compound into a small glass vial.
-
Add the chosen solvent (e.g., DMSO) in 50 µL increments.
-
Vortex for 30-60 seconds between each addition.
-
Observe for complete dissolution. This provides an estimate of the maximum practical stock concentration.
Master Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the gravimetric preparation of a primary stock solution, which serves as the validated source for all subsequent experimental dilutions.
Required Materials
-
N-(5-chloro-2-methoxyphenyl)nonanamide (solid)
-
Anhydrous, analytical grade DMSO
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Amber glass vial with a PTFE-lined screw cap
-
Calibrated positive displacement or air displacement micropipettes
-
Vortex mixer and/or sonicator
Step-by-Step Methodology
-
Calculate Required Mass : Determine the mass of the compound needed.
-
Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 2 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L × 0.002 L × 297.82 g/mol × 1000 mg/g = 5.96 mg
-
-
Weigh Compound : Tare the amber vial on the analytical balance. Carefully add the calculated mass (5.96 mg) of N-(5-chloro-2-methoxyphenyl)nonanamide directly into the vial. Record the exact mass.
-
Recalculate Volume : Adjust the required solvent volume based on the actual mass weighed. This is a critical step for ensuring accuracy.
-
Formula: Volume (mL) = [Actual Mass (mg) / MW ( g/mol )] / Desired Concentration (mmol/L)
-
Example if 6.05 mg was weighed: Volume (mL) = [6.05 mg / 297.82 g/mol ] / 10 mmol/L = 2.03 mL
-
-
Add Solvent & Dissolve : Using a calibrated pipette, add the precisely recalculated volume (2.03 mL) of DMSO to the vial. Cap the vial tightly.
-
Ensure Complete Solubilization : Vortex the vial vigorously for 1-2 minutes. Visually inspect for any undissolved particulates. If needed, place the vial in a bath sonicator for 5-10 minutes until the solution is perfectly clear.
-
Labeling : Clearly label the vial with the compound name, exact concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Caption: Workflow for preparing a primary stock solution.
Self-Validation: Mandatory Quality Control Protocols
Gravimetric preparation, while fundamental, is susceptible to errors from balance inaccuracies, handling losses, or impurities in the starting material. Therefore, independent verification of concentration and purity is essential for a trustworthy stock.
Protocol 5.1: Concentration Verification by UV-Vis Spectrophotometry
This method provides a rapid confirmation of the stock solution concentration, assuming no significant UV-active impurities are present.
-
Determine λmax :
-
Prepare a dilute solution (~10-20 µM) of the compound in the analysis solvent (e.g., Methanol or Ethanol).
-
Scan the absorbance from 200-400 nm using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
-
Prepare a Standard Curve :
-
From your 10 mM primary stock, prepare a serial dilution to create a set of standards (e.g., 50, 25, 12.5, 6.25, 3.125, 0 µM) in the analysis solvent.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot Absorbance vs. Concentration (µM). The plot must be linear with an R² value > 0.99.
-
-
Verify Stock Concentration :
-
Prepare a fresh, independent dilution of your primary stock to fall within the linear range of the standard curve (e.g., 20 µM).
-
Measure its absorbance and use the standard curve's linear regression equation (y = mx + b) to calculate its concentration.
-
The calculated concentration should be within ±10% of the expected value.
-
Protocol 5.2: Purity and Concentration Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a superior method that assesses both the purity and concentration of the compound.[9]
-
Method Development :
-
Column : A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase : A gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective for eluting compounds of this nature.
-
Detection : UV detector set to the compound's λmax.
-
-
Purity Analysis :
-
Inject a sample of the stock solution. The resulting chromatogram should show a single major peak corresponding to the compound.
-
Purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of ≥95% is generally required.
-
-
Concentration Analysis :
-
Similar to the UV-Vis method, an external standard curve is prepared using high-purity reference material. The peak area of the stock solution sample is compared against this curve to determine its concentration.[10]
-
Caption: Self-validating quality control workflow.
Storage and Stability: Preserving Stock Integrity
Improper storage can lead to degradation, precipitation, or concentration changes due to solvent evaporation.
-
Aliquoting : Never work directly from the primary stock for daily experiments. Aliquot the primary stock into smaller, single-use volumes in microcentrifuge tubes or amber vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage Temperature : Store the primary stock and all aliquots at -20°C or -80°C for long-term stability.
-
Protection from Light : Always use amber vials to protect the compound from potential photodegradation.[3]
-
Thawing : When ready to use, thaw an aliquot at room temperature and vortex briefly before making dilutions. Do not refreeze partially used aliquots.
Protocol: Preparation of Aqueous Working Solutions
Most biological assays require the compound to be in an aqueous buffer. Diluting a DMSO stock directly into buffer can cause the compound to precipitate.
-
Serial Dilution : Do not perform large, single-step dilutions (e.g., 1:1000). Perform a serial dilution, first into a smaller volume of buffer.
-
Vigorous Mixing : When adding the DMSO stock to the aqueous buffer, vortex or pipette mix immediately and vigorously to facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.
-
Final DMSO Concentration : Keep the final concentration of DMSO in the assay below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic or affect assay performance. Ensure the same final DMSO concentration is present in all vehicle controls.
-
Solubility Limit : Be aware of the compound's aqueous solubility limit. If precipitation is observed in the final working solution, the concentration is too high. Consider reformulating with a solubilizing agent (e.g., Tween-80, Cremophor EL) if compatible with the assay.
References
- TCI Chemicals. (2025, February 5). SAFETY DATA SHEET.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- BASF. (2025, October 29). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). PRODUCT AND COMPANY IDENTIFICATION.
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- Fisher Scientific. (n.d.). Amide Synthesis.
-
PubChem. (n.d.). 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-. Retrieved from [Link]
- Eurofins. (2023, December 10). Analytical Method Summaries.
- MBL Life Science. (2025, January 27). Safety Data Sheet.
-
Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- BASF. (2026, January 20). Safety data sheet.
- NIOSH. (2016, March 4). NMAM METHOD 2005. Centers for Disease Control and Prevention.
- US EPA. (2023, November 1). Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo- - Substance Details.
- Aziz-ur-Rehman, et al. (n.d.). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. PMC.
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
- Pinkerton, A. B., et al. (2018). Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425)
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Nonivamide (FDB001066). Retrieved from [Link]
- U.S. Geological Survey. (2002, January 15). Analytical methods for chemical analysis of geologic and other materials.
- Zhang, J., et al. (2024). Discovery of Novel N -(5-Chloro-2,4-Dimethoxyphenyl)- N -Heterocyclic Ketone Analogues as Potent Anti-Inflammatory Agents Against Ulcerative Colitis.
- MilliporeSigma. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.).
- Fulmer, G. R., et al. (n.d.).
- ResearchGate. (2015, June). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)
-
SIELC Technologies. (2018, May 16). Benzamide, N-(4-amino-5-chloro-2-methoxyphenyl)-. Retrieved from [Link]
- Myers, B. J. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry.
Sources
- 1. Compound N-(5-chloro-2-methoxyphenyl)-2-ethylhexanamide - Chemdiv [chemdiv.com]
- 2. Showing Compound Nonivamide (FDB001066) - FooDB [foodb.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. download.basf.com [download.basf.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 9. pubs.rsc.org [pubs.rsc.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
handling precautions for N-(5-chloro-2-methoxyphenyl)nonanamide powder
Application Note: Technical Handling & Safety Protocol for N-(5-chloro-2-methoxyphenyl)nonanamide
Part 1: Introduction & Compound Profile
1.1 Executive Summary N-(5-chloro-2-methoxyphenyl)nonanamide is a synthetic lipophilic amide structurally related to capsaicinoids (e.g., Nonivamide) and halogenated salicylanilides.[1] While often utilized in hit-to-lead screening for TRP channel modulation or enzyme inhibition (e.g., acetylcholinesterase), its specific hazard profile requires strict adherence to Potent Compound Safety (PCS) protocols.[1]
Unlike standard laboratory reagents, this compound combines the high lipophilicity of a C9 fatty chain with the reactivity of a halogenated aniline headgroup. This results in a molecule that rapidly penetrates dermal barriers and persists on surfaces, necessitating specialized solubilization and decontamination workflows.[1]
1.2 Physicochemical & Hazard Profile
| Property | Value / Description | Implication for Handling |
| Molecular Formula | C₁₆H₂₄ClNO₂ | -- |
| Molecular Weight | ~297.82 g/mol | Moderate volatility in aerosol form.[1] |
| Predicted LogP | ~4.5 – 5.2 | Highly Lipophilic. Insoluble in water.[1] Rapid dermal absorption.[1] |
| Physical State | White/Off-white waxy powder | Prone to static charge; "sticky" dust generation.[1] |
| Solubility | DMSO (>20 mg/mL), Ethanol, Chloroform | Do not use water for primary cleanup.[1] |
| Primary Hazards | Skin/Eye Irritant (Cat 2/2A), Resp.[1][2] Sensitizer | Treat as a potent TRP modulator (pain/irritation risk).[1] |
Part 2: Engineering Controls & Containment (The "Self-Validating" System)
To ensure safety, we do not rely on operator skill alone; we rely on a hierarchy of controls.[1] The following workflow dictates the containment level based on the operation state.
2.1 Containment Logic
-
Solid State (Powder): Highest Risk.[1] Electrostatic forces can disperse particles invisibly.[1] Mandatory: Glovebox or Class II Type B2 Biosafety Cabinet.
-
Solution State (Stock): Moderate Risk.[1] Dermal absorption is the primary vector.[1] Mandatory: Chemical Fume Hood.
2.2 Visualization: Exposure Prevention Workflow The following diagram illustrates the critical decision nodes for handling this compound.
Caption: Figure 1. Hierarchy of controls for solid vs. liquid handling. Note the escalation to HEPA-filtered isolation for powder handling due to respiratory sensitization risks.[1]
Part 3: Detailed Handling Protocols
Protocol A: Solubilization & Stock Preparation
Rationale: Water insolubility requires organic solvents.[1] DMSO is preferred for biological assays but enhances skin permeability, carrying the toxicant into the bloodstream.
Reagents Required:
-
Anhydrous DMSO (Dimethyl sulfoxide), Grade: Cell Culture.[1]
-
Glass vials (Amber, silanized preferred to reduce sticking).[1]
Step-by-Step Methodology:
-
Environment Prep: Place the balance inside the containment enclosure (Glovebox or Vented Balance Enclosure).[1]
-
Static Control: Use an ionizing bar or anti-static gun on the vial and spatula.[1] This compound is waxy and static-prone.[1]
-
Weighing: Weigh the desired mass (e.g., 10 mg) into a pre-tared amber glass vial.
-
Critical: Do not use plastic weigh boats; the compound may adhere irreversibly.[1] Weigh directly into the vessel.
-
-
Solvent Addition: Add DMSO to achieve a 10–20 mM stock concentration .
-
Calculation: For 10 mg (MW ~297.8), add ~3.35 mL DMSO for 10 mM.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.
-
Check: Solution should be clear. If cloudy, the lipid tail is aggregating; warm gently to 37°C.[1]
-
-
Storage: Aliquot immediately into single-use vials. Store at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound.[1]
Protocol B: Decontamination of Spills & Surfaces
Rationale: Standard 70% Ethanol is often insufficient for C9-lipophilic amides, merely spreading them.[1] A surfactant-based approach is required to emulsify the lipid tail before removal.[1]
Decontamination Solution (The "Lipid-Strip" Mix):
-
50% Ethanol
-
40% Water
-
10% Surfactant (e.g., SDS or Triton X-100)[1]
Step-by-Step Methodology:
-
Contain: Cover the spill with absorbent pads.[1] Do not wipe yet.[1]
-
Solubilize: Gently flood the pad with the "Lipid-Strip" mix.[1] Allow to sit for 2 minutes to penetrate the waxy solid.[1]
-
Remove: Wipe from the outside in.[1] Discard pads into hazardous waste (incineration stream).[1]
-
Rinse: Wipe the surface with 100% Ethanol (to remove surfactant residue), followed by water.[1]
-
Validation: Use a UV lamp (if the compound fluoresces, common for methoxy-anilines) or a swab test analyzed by LC-MS to confirm removal.[1]
Part 4: Emergency Response & First Aid
4.1 Ocular Exposure
-
Mechanism: The amide functionality can cause severe transient pain and inflammation (TRP channel activation).[1]
-
Action: Flush immediately with diphoterine (if available) or saline for 15 minutes .[1] Do not rub. Seek ophthalmological review.
4.2 Dermal Exposure
-
Mechanism: Lipophilic penetration.[1]
-
Contraindication: DO NOT wash with hot water (opens pores) or pure alcohol (enhances penetration).[1]
-
Action: Wash with copious amounts of cool soapy water.[1] Apply a vegetable oil (e.g., PEG-400 or mineral oil) to solubilize the lipophilic residue, then wash again with soap.[1]
Part 5: References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for similar structures (Nonivamide). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2023).[1] Guidance on the safe use of chemicals: Skin Irritation/Corrosion. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
Kosyakov, D. S., et al. (2017).[1][3][4] Halogenated fatty amides: A brand new class of disinfection by-products.[1][3] Water Research. (Demonstrates the stability and lipophilicity of halogenated amides). Retrieved from [Link]
-
Fatima, A., et al. (2013).[1] Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. (Provides context on the biological activity of the 5-chloro-2-methoxy headgroup). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N-(5-chloro-2-methoxyphenyl)nonanamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. Our approach is rooted in first principles of organic chemistry, providing not just solutions but also the rationale behind them to enhance your experimental success.
The target molecule is typically synthesized via a nucleophilic acyl substitution, most commonly a Schotten-Baumann reaction between 5-chloro-2-methoxyaniline and nonanoyl chloride.[1][2] This guide will focus on troubleshooting this specific pathway.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis and purification of N-(5-chloro-2-methoxyphenyl)nonanamide. Subsequent sections will delve into troubleshooting each of these stages.
Caption: General experimental workflow for amide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is drastically low or zero. What are the most critical initial checks?
A1: When facing a significantly low yield, the root cause often lies with the integrity of your starting materials or the reaction environment.
-
Hydrolysis of Nonanoyl Chloride: Acyl chlorides are highly susceptible to hydrolysis.[3] Exposure to atmospheric moisture can convert the reactive acyl chloride into the much less reactive nonanoic acid. This carboxylic acid will not readily form an amide under these conditions.
-
Validation: Use a freshly opened bottle of nonanoyl chloride or distill it immediately before use. Handle it exclusively under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The resulting carboxylic acid is a poor electrophile and will instead participate in an acid-base reaction with the amine.
-
-
Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents are essential.[3]
-
Purity of 5-chloro-2-methoxyaniline: The purity of the amine is crucial. Impurities can interfere with the reaction.
-
Validation: Check the melting point or run a quick NMR spectrum of your starting amine to confirm its identity and purity.
-
Q2: I observed a significant amount of a white solid precipitating immediately after adding the nonanoyl chloride, and the reaction failed to proceed. What is this solid?
A2: This is a classic sign of insufficient or absent base. The precipitate is almost certainly the hydrochloride salt of your starting amine, 5-chloro-2-methoxyaniline.
-
Mechanism of Failure: The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct.[] In the absence of a scavenger base, this HCl will protonate the lone pair on the nitrogen of a second molecule of the starting amine.
Reaction: R-NH₂ + HCl → R-NH₃⁺Cl⁻
-
Causality: The resulting ammonium salt (R-NH₃⁺) is no longer nucleophilic and cannot attack the acyl chloride.[6] This effectively removes your starting material from the reaction, halting any further amide formation. At least 50% of your amine will be consumed in this non-productive acid-base reaction, capping the theoretical maximum yield at 50% even if the reaction proceeds, but often it halts completely.
-
Solution: Ensure you add at least one equivalent of a suitable base before introducing the acyl chloride. Common choices include tertiary amines like triethylamine (TEA) or pyridine, or using aqueous base in a biphasic Schotten-Baumann setup.[3][][6]
Caption: Decision tree for the role of base in the reaction.
Q3: How does temperature control affect my yield?
A3: The acylation of amines is a highly exothermic reaction.[3][] Improper temperature control can lead to side reactions and a decrease in yield and purity.
-
Problem: Rapid addition of the acyl chloride at room temperature can cause the reaction temperature to spike. This can promote side reactions or degradation of starting materials or product.
-
Solution Protocol:
-
Dissolve the 5-chloro-2-methoxyaniline and base in the chosen solvent.
-
Cool the mixture to 0°C using an ice-water bath.
-
Add the nonanoyl chloride dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion.[3]
-
Q4: I'm losing a significant amount of product during the aqueous workup. How can I optimize my extraction?
A4: Product loss during workup is common and usually stems from incorrect pH adjustments or emulsion formation. The goal of the workup is to remove the base, any unreacted amine, and any hydrolyzed acyl chloride.
-
Standard Workup Protocol:
-
Quench: After the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1 M HCl. This step removes the tertiary amine base (e.g., triethylamine hydrochloride is water-soluble) and any unreacted 5-chloro-2-methoxyaniline.
-
Base Wash: Wash with saturated aqueous NaHCO₃. This neutralizes any remaining HCl and removes any nonanoic acid formed from hydrolysis.
-
Brine Wash: Wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer.
-
-
Troubleshooting:
-
Product in Aqueous Layer: N-(5-chloro-2-methoxyphenyl)nonanamide is generally considered neutral and should remain in the organic layer. However, if the pH is extremely acidic or basic, some partitioning can occur. Ensure your washes are done sequentially and that phases are separated cleanly.
-
Emulsions: If an emulsion forms, adding more brine can often help break it. Allowing the separatory funnel to stand for a longer period or gentle swirling can also be effective.
-
Q5: My crude product is an oil and won't crystallize, or the recrystallization gives very low recovery. What should I do?
A5: Purification is a critical step where significant yield can be lost. If your product is an oil, it likely contains impurities that are depressing its melting point.
-
Recrystallization Troubleshooting:
-
Solvent Choice: The key is to find a solvent system where the product is highly soluble when hot but poorly soluble when cold. For N-aryl amides, common systems include ethanol/water, ethyl acetate/hexanes, or toluene.[7][8] You must determine this empirically for your specific product.
-
"Oiling Out": If the product separates as an oil upon cooling, it means the boiling point of the solvent is higher than the melting point of your impure product, or the solution is too supersaturated. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[8] Seeding with a previously obtained pure crystal can also promote proper crystal growth.[9]
-
Slow Cooling: Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of small, often impure crystals that trap solvent. Allow the solution to cool slowly to room temperature, and only then move it to a refrigerator or ice bath to maximize recovery.[9]
-
-
Alternative Purification: If recrystallization is ineffective, column chromatography on silica gel is the standard alternative.[8]
-
Eluent System: A typical mobile phase would be a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity to elute your product. The optimal ratio should be determined by TLC first (aim for an Rf of ~0.3).
-
Summary of Troubleshooting Strategies
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Hydrolyzed acyl chloride.[3] 2. Wet solvent/glassware.[3] 3. Inactive amine. | 1. Use fresh or distilled nonanoyl chloride. 2. Ensure all equipment and solvents are anhydrous. 3. Verify purity of 5-chloro-2-methoxyaniline. |
| White precipitate forms instantly | Absence or insufficient amount of base, leading to amine hydrochloride salt formation.[6] | Add at least 1.1 equivalents of a base (e.g., triethylamine) to the amine solution before adding the acyl chloride. |
| Dark, tarry crude product | Reaction temperature was too high due to exothermic reaction.[] | Add the acyl chloride slowly at 0°C and allow the reaction to warm gradually to room temperature. |
| Significant product loss in workup | Incorrect pH during washes; emulsion formation. | Follow the standard workup protocol (acid, base, brine washes). Add brine to break emulsions. |
| Product is an oil or recrystallization fails | 1. High level of impurities. 2. Incorrect recrystallization solvent or technique.[8] | 1. Purify via silica gel column chromatography. 2. Empirically test solvent systems (e.g., EtOAc/Hexanes) and ensure slow cooling. |
References
-
Lin, H., et al. (2026, February 05). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. Retrieved February 20, 2026, from [Link]
-
RSC Publishing. (2018, January 22). Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Amide. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? Retrieved February 20, 2026, from [Link]
-
Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. Retrieved February 20, 2026, from [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved February 20, 2026, from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved February 20, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
RSC Publishing. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved February 20, 2026, from [Link]
-
PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann reaction. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2026, February 09). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved February 20, 2026, from [Link]
-
MDPI. (2022, July 19). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. Retrieved February 20, 2026, from [Link]
-
ACS Publications. (2022, September 06). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.
-
PMC. (n.d.). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
eScholarship. (n.d.). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. Retrieved February 20, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Retrieved February 20, 2026, from [Link]
-
PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved February 20, 2026, from [Link]
-
World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Retrieved February 20, 2026, from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2021, January 10). How to get consistently large crystals during recrystallization? Retrieved February 20, 2026, from [Link]
-
An-Najah Staff. (2015, September 25). Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl). Retrieved February 20, 2026, from [Link]
-
MDPI. (2020, March 14). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Retrieved February 20, 2026, from [Link]
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- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N-(5-chloro-2-methoxyphenyl)nonanamide
Welcome to the technical support center for the synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow and maximize your success.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide, which is typically prepared via a nucleophilic acyl substitution reaction, often under Schotten-Baumann conditions.[1][2][3] The primary reactants are 5-chloro-2-methoxyaniline and nonanoyl chloride.
Question 1: My reaction yield is consistently low. What are the possible causes and how can I improve it?
Low yields are a common challenge in amide synthesis. Several factors, from reagent quality to reaction parameters, can be the culprit.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials:
-
5-Chloro-2-methoxyaniline: Impurities in the aniline can interfere with the reaction. Ensure the starting material is of high purity. If necessary, purify it by recrystallization from water or aqueous ethanol.[4]
-
Nonanoyl Chloride: This reagent is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming nonanoic acid.[5] Using old or improperly stored nonanoyl chloride will significantly reduce the yield. It is best to use freshly opened or distilled nonanoyl chloride for optimal results.
-
-
Suboptimal Reaction Conditions:
-
Base: The choice and amount of base are critical. In a typical Schotten-Baumann reaction, a base is used to neutralize the HCl generated, driving the reaction to completion.[2][3] Insufficient base will result in the protonation of the starting aniline, rendering it non-nucleophilic and halting the reaction.[2][3]
-
Temperature: While many amide formations proceed at room temperature, the reactivity of the specific aniline may necessitate gentle heating.[7] Conversely, excessive heat can lead to side reactions and degradation.
-
Recommendation: Start the reaction at room temperature. If monitoring by Thin Layer Chromatography (TLC) shows a sluggish reaction, consider gently heating the mixture to 40-50°C.
-
-
Reaction Time: Incomplete reactions are a frequent cause of low yields.
-
Recommendation: Monitor the reaction progress using TLC until the starting aniline spot is no longer visible.[8]
-
-
-
Hydrolysis of Acyl Chloride: Nonanoyl chloride readily reacts with water.[5] If the reaction is not sufficiently anhydrous (when using organic bases) or if the biphasic conditions are not optimized, hydrolysis of the acyl chloride to the unreactive carboxylic acid will be a significant competing reaction.
-
Recommendation: When using organic solvents, ensure they are anhydrous. If using a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs, favoring the amidation over hydrolysis.[1]
-
Question 2: I am observing significant byproduct formation. How can I minimize it?
The primary byproduct in this reaction is often the result of side reactions involving the starting materials or the product itself.
Possible Side Reactions & Mitigation Strategies:
-
Diacylation of the Amine: While less common with secondary amide formation, it's a theoretical possibility if the reaction conditions are too harsh.
-
Mitigation: Use a stoichiometric amount of nonanoyl chloride relative to the aniline. Adding the acyl chloride slowly to the reaction mixture can also help to prevent localized high concentrations.
-
-
Hydrolysis of Nonanoyl Chloride: As mentioned previously, this is a major competing reaction.
-
Mitigation: Ensure efficient mixing in biphasic systems and use anhydrous solvents when employing organic bases.[1]
-
-
Reaction with Solvent: Some solvents can compete with the aniline for the acyl chloride.
-
Mitigation: Use inert aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[7] Avoid protic solvents like alcohols, which can react to form esters.
-
II. Frequently Asked Questions (FAQs)
This section covers broader questions regarding the synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide.
Question 3: What are the recommended starting materials and their purity requirements?
-
5-Chloro-2-methoxyaniline:
-
Purity: Use a purity of >98%. Impurities can lead to side reactions and difficult purification.
-
Appearance: Typically an off-white to tan crystalline powder or flakes.[4]
-
-
Nonanoyl Chloride:
-
Purity: Use a purity of >98%.
-
Handling: Due to its moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator.[5]
-
Question 4: What are the critical parameters to control for this reaction?
The key to a successful synthesis lies in the careful control of several parameters.
| Parameter | Importance | Recommended Range/Condition | Rationale |
| Stoichiometry | High | 1:1 to 1:1.1 molar ratio of 5-chloro-2-methoxyaniline to nonanoyl chloride | An excess of the acyl chloride can lead to diacylation and purification challenges. |
| Base Equivalents | High | 1.0 to 1.2 equivalents | Essential to neutralize the generated HCl and drive the reaction forward.[2] |
| Temperature | Medium | 0°C to 50°C | Room temperature is often sufficient. Gentle heating may be required for slow reactions. Low temperatures can control exothermic reactions.[7] |
| Solvent | High | Aprotic solvents (DCM, THF, Ethyl Acetate) or a biphasic system (e.g., water/DCM) | The solvent should be inert to the reactants and facilitate good mixing.[7] |
| Stirring/Mixing | High | Vigorous stirring | Crucial for biphasic reactions to maximize the interfacial area and for homogeneous reactions to ensure efficient molecular collisions.[1] |
Question 5: What is a reliable, step-by-step protocol for the synthesis?
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol: Synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methoxyaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane, 10 mL per gram of aniline).
-
Add a base (e.g., triethylamine, 1.1 eq).
-
-
Reaction:
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add nonanoyl chloride (1.05 eq) dropwise to the stirred solution. The addition should be done over 15-30 minutes to control the exotherm.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is complete when the aniline spot is no longer visible.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[9]
-
Question 6: How can I effectively purify the final product?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is often the most efficient method for purifying solid products on a larger scale. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Column Chromatography: For smaller scale reactions or when impurities have similar solubility to the product, column chromatography is the preferred method.[9]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal eluent composition should be determined by TLC analysis.
-
III. Visualizing the Workflow
Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide.
Caption: A decision tree for troubleshooting low reaction yields.
IV. References
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. (n.d.). University of Huddersfield Research Portal. Retrieved February 20, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
writes notes on Schottenbaumann reaction. (2019). Brainly.in. Retrieved February 20, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 20, 2026, from [Link]
-
Amides Preparation and Reactions Summary. (2020). Chemistry Steps. Retrieved February 20, 2026, from [Link]
-
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020). Organic Process Research & Development. Retrieved February 20, 2026, from [Link]
-
The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved February 20, 2026, from [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved February 20, 2026, from [Link]
-
AMIDE SYNTHASES. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2026). ResearchGate. Retrieved February 20, 2026, from [Link]
-
SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]
-
rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. (2022). MDPI. Retrieved February 20, 2026, from https://www.mdpi.com/1422-8599/2022/3/M1399
-
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. (2013). Asian Journal of Chemistry. Retrieved February 20, 2026, from [Link]
-
Preparation method of bosutinib and its intermediate 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl)acetamide. (2019). Google Patents. Retrieved February 20, 2026, from
-
An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. (2013). Indian Academy of Sciences. Retrieved February 20, 2026, from [Link]
-
N-(2-Chloro-5-methylphenyl)succinamic acid. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). University of Massachusetts Dartmouth. Retrieved February 20, 2026, from [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
5-Chloro-2-methoxyaniline. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Nonanoyl chloride. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
-
Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Nonanoyl chloride. (n.d.). Haz-Map. Retrieved February 20, 2026, from [Link]
-
5-chloro-2-methoxyaniline. (n.d.). Stenutz. Retrieved February 20, 2026, from [Link]
-
Preparation method of 2-methylamino-5-chlorobenzophenone. (n.d.). Google Patents. Retrieved February 20, 2026, from
-
[Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. (2006). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Method for purifying 2-chloro-5-chloromethyl thiazole. (2003). Justia Patents. Retrieved February 20, 2026, from [Link]
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resolving precipitation issues with N-(5-chloro-2-methoxyphenyl)nonanamide
Technical Support Center: N-(5-chloro-2-methoxyphenyl)nonanamide
Document ID: NC2M-TSG-2026-02-21
Disclaimer: Information on the specific experimental behavior of N-(5-chloro-2-methoxyphenyl)nonanamide is not widely available. This guide is therefore based on expert analysis of its chemical structure and established principles for handling poorly water-soluble, lipophilic N-acyl aniline compounds. All recommendations should be validated empirically for your specific experimental system.
Introduction
N-(5-chloro-2-methoxyphenyl)nonanamide is a molecule characterized by a long hydrophobic nonanoyl tail and a substituted aromatic headgroup. This structure predicts low intrinsic aqueous solubility, a common challenge in drug discovery and life science research that can lead to significant experimental artifacts if not properly managed.[1][2] Precipitation, whether in a DMSO stock solution or upon dilution into aqueous assay buffers, can cause underestimated compound potency, variable results, and inaccurate structure-activity relationships (SAR).[2]
This technical support guide provides a structured, in-depth approach to identifying, resolving, and preventing precipitation issues associated with this compound, ensuring the integrity and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: My N-(5-chloro-2-methoxyphenyl)nonanamide stock solution in DMSO appears cloudy or has visible precipitate. What's happening and what should I do?
Causality: Precipitation in a DMSO stock is common for poorly soluble compounds and can be driven by several factors:[3]
-
Concentration Limit: The compound may be stored above its maximum solubility limit in DMSO. While many compounds are soluble at high concentrations (10-30 mM), this is not universal.[1]
-
Water Absorption: DMSO is highly hygroscopic. Absorbed water from the atmosphere can significantly reduce the solubility of hydrophobic compounds.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can create localized conditions that initiate nucleation and crystal growth, leading to precipitation that may not easily redissolve.[4]
-
Purity and Form: The compound may have precipitated into a more stable, less soluble crystalline form (polymorph) than the amorphous solid that was initially dissolved.[1]
Troubleshooting Steps:
-
Gentle Warming & Sonication: Gently warm the vial to 37°C in a water bath and sonicate for 10-15 minutes.[5] This can often redissolve metastable precipitates. Visually inspect for clarity against a dark background.
-
Dilution: If warming fails, the stock is likely supersaturated. Dilute a portion of the stock with fresh, anhydrous DMSO to a lower concentration (e.g., from 20 mM to 10 mM or 5 mM) and see if it clarifies.
-
Re-preparation: If the above steps fail, prepare a fresh stock solution at a lower concentration using high-purity, anhydrous DMSO.[6]
FAQ 2: I see an immediate precipitate when I dilute my clear DMSO stock into my aqueous assay buffer (e.g., PBS, cell culture media). Why?
Causality: This is a classic example of a compound exceeding its kinetic solubility .[7][8] The compound is soluble in the organic DMSO stock but crashes out when introduced to the highly polar aqueous environment where its solubility is orders of magnitude lower.[9] This creates a supersaturated aqueous solution that is thermodynamically unstable, leading to rapid precipitation.[10]
Troubleshooting Steps & Mitigation Strategies:
-
Reduce Final Concentration: The most straightforward solution is to lower the final assay concentration to below the compound's aqueous solubility limit.[9]
-
Optimize Dilution Technique: Avoid adding a small volume of DMSO stock directly into a large volume of buffer. This creates localized high concentrations. Instead, add the buffer to the DMSO stock dropwise while vortexing, or add the DMSO stock to the side of the tube and mix vigorously to ensure rapid dispersion.[9][11]
-
Incorporate Co-solvents or Excipients: If your assay allows, including a small percentage of a biocompatible co-solvent or surfactant in the final solution can dramatically improve solubility.[9][12] Always include an excipient-only vehicle control to test for assay interference.
| Formulation Strategy | Example Agent | Typical Final Conc. | Mechanism of Action | Considerations |
| Co-solvency | Ethanol, PEG-400, Propylene Glycol | 1-5% | Reduces the polarity of the aqueous medium.[12] | Potential for cellular toxicity or enzyme inhibition. |
| Surfactants | Tween-80, Polysorbate 20 | 0.01-0.1% | Forms micelles that encapsulate the hydrophobic compound.[12] | Can interfere with membrane-based assays or protein activity. |
| Complexation | Cyclodextrins (e.g., SBE-β-CD) | 1-5% | Forms inclusion complexes, shielding the hydrophobic molecule.[13] | Can alter the free concentration of the compound. |
| Protein Carrier | Bovine Serum Albumin (BSA) | 0.1-1% | Binds to the compound, increasing its apparent solubility.[14] | Not suitable for assays studying protein-ligand binding. |
FAQ 3: My solution is clear at first but becomes cloudy over the course of my experiment (e.g., during a 24-hour cell culture incubation). What does this mean?
Causality: This indicates time-dependent precipitation from a metastable, supersaturated solution.[15] Several factors can contribute:
-
Slow Crystallization: The compound is slowly transitioning from a dissolved state to a more stable, solid crystalline state.
-
Interaction with Media Components: The compound may be less soluble in the presence of salts, proteins, or other components in complex media like cell culture medium.[16][17] Serum proteins, for instance, can either help solubilize a compound or, in some cases, be denatured by it, leading to co-precipitation.[14]
-
Temperature or pH Changes: Incubation at 37°C can sometimes decrease the solubility of certain compounds. Cellular metabolism can also cause local pH shifts in the culture medium, potentially affecting the solubility of pH-sensitive compounds.[18]
Troubleshooting Steps:
-
Conduct a Stability Assessment: Before a critical experiment, prepare your final working solution and incubate it under identical experimental conditions (e.g., 37°C, 5% CO2). Visually inspect for precipitation at several time points (e.g., 1h, 4h, 24h).[15]
-
Reduce Concentration or Use Formulation: If time-dependent precipitation is observed, the most reliable solutions are to lower the working concentration or employ one of the formulation strategies outlined in FAQ 2.[5]
-
Consider Media Composition: If possible, test compound stability in a simpler buffer (like HBSS) versus complete cell culture medium to determine if media components are the primary cause.
Part 2: Troubleshooting Guides & Protocols
Guide 1: Systematic Precipitation Troubleshooting Workflow
This workflow provides a logical decision-making process for addressing precipitation.
Caption: Decision tree for troubleshooting precipitation issues.
Protocol 1: Determining Kinetic Aqueous Solubility
This protocol provides a rapid assessment of the concentration at which N-(5-chloro-2-methoxyphenyl)nonanamide precipitates upon dilution from DMSO into an aqueous buffer. This is a crucial step to guide concentration selection for your assays.[8][19]
Materials:
-
10 mM stock solution of N-(5-chloro-2-methoxyphenyl)nonanamide in 100% DMSO.
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
96-well clear flat-bottom plate.
-
Multichannel pipette.
-
Plate reader capable of measuring turbidity/absorbance at ~620 nm.
Methodology:
-
Prepare Plate: Add 198 µL of the aqueous buffer to wells A1 through H1.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock to well A1. This creates a 100 µM solution with 1% DMSO.
-
Serial Dilution: Mix well A1 thoroughly. Transfer 100 µL from well A1 to well B1. Mix thoroughly. Continue this 1:2 serial dilution down the column to well G1. Do not add compound to well H1 (this is your vehicle blank).
-
Incubate: Let the plate sit at room temperature for 1-2 hours. This allows time for any potential precipitate to form.[1]
-
Analyze:
-
Visual Inspection: Carefully inspect the plate against a black background for any signs of cloudiness or precipitate.
-
Turbidimetric Reading: Read the absorbance (or "scatter") of the plate at a wavelength between 500-700 nm. A significant increase in absorbance compared to the blank indicates light scattering from a precipitate.
-
-
Determine Solubility: The kinetic solubility is the highest concentration that remains clear both visually and by turbidimetric analysis.
Part 3: Advanced Concepts & Best Practices
Understanding Thermodynamic vs. Kinetic Solubility
It is critical for researchers to distinguish between two types of solubility measurements:[10][20]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent, allowing it to equilibrate (often for >24 hours), and then measuring the concentration of the dissolved material.[7] This value is most relevant for formulation and late-stage development.[8]
-
Kinetic Solubility: This is what is most often encountered in biological screening. It is determined by diluting a concentrated DMSO stock into an aqueous buffer and identifying the concentration at which precipitation first occurs.[7][8] Kinetic solubility values are often higher than thermodynamic values because they can represent a temporary, supersaturated state.[20]
For most in vitro experiments, understanding the kinetic solubility is paramount to preventing assay failure.
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Validation & Comparative
Navigating the Uncharted: A Researcher's Guide to the Reference Standard for N-(5-chloro-2-methoxyphenyl)nonanamide
For the Researcher Navigating Novel Compounds: A Guide to Synthesis, Characterization, and Alternatives for N-(5-chloro-2-methoxyphenyl)nonanamide
In the landscape of drug discovery and development, the availability of high-purity reference standards is paramount for accurate and reproducible research. However, when exploring novel chemical entities, researchers often face the challenge of working with compounds that are not commercially available. This guide addresses this scenario for N-(5-chloro-2-methoxyphenyl)nonanamide , a compound for which no commercial reference standard currently exists.
This document serves as a comprehensive manual for researchers, providing a pathway to obtaining and characterizing this molecule in-house. It further offers a comparative analysis of commercially available, structurally related compounds that can serve as valuable alternatives or comparators in initial studies. We will delve into a robust synthesis protocol, detailed analytical methods for characterization, and a discussion of the potential biological relevance of this molecule based on the activities of its known analogs.
The Uncharted Territory: Absence of a Commercial Standard
A thorough search of chemical supplier databases and scientific literature reveals that N-(5-chloro-2-methoxyphenyl)nonanamide is not a readily available compound. This necessitates the in-house synthesis and characterization of a reference standard to support any research program involving this molecule. The following sections provide a detailed roadmap for this process.
De Novo Synthesis: A Practical Approach to an In-House Standard
The synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide can be readily achieved through a standard amide coupling reaction. The most direct and widely used method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[1][2]
Reaction Scheme:
Caption: Synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol is a standard method for the laboratory-scale synthesis of N-aryl amides from an amine and an acyl chloride.[3]
Materials:
-
5-Chloro-2-methoxyaniline
-
Nonanoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-methoxyaniline (1.0 equivalent) in anhydrous DCM.
-
Add a suitable base such as triethylamine (1.1 - 1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add nonanoyl chloride (1.0 equivalent) dropwise to the stirred solution. The reaction can be exothermic, so slow addition is crucial.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by adding water or a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization: Establishing the Reference Standard
The purity of a reference standard is critical. The crude product from the synthesis will require purification, typically through recrystallization or column chromatography, followed by thorough characterization to confirm its identity and purity.
Purification
-
Recrystallization: This is often the method of choice for purifying solid amides.[4][5][6] A suitable solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Solvents such as ethanol, acetone, or acetonitrile are good starting points.[5] The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of crystals. The purified crystals are then collected by vacuum filtration.[4]
-
Column Chromatography: If recrystallization is not effective, purification can be achieved using silica gel column chromatography. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the product from the column.[3]
Characterization
A combination of analytical techniques should be employed to confirm the structure and purity of the synthesized N-(5-chloro-2-methoxyphenyl)nonanamide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound.
-
Typical Conditions for Anilines and Derivatives:
-
Column: A reverse-phase C18 column is a common choice.[7][8]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[9]
-
Detection: UV detection at a wavelength determined by the chromophore of the molecule (typically in the range of 254 nm).
-
Purity Assessment: The purity is determined by the percentage of the total peak area that corresponds to the main product peak. A high-purity reference standard should exhibit a purity of ≥95%.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides information on the volatility of the compound and its mass fragmentation pattern, which is useful for structural confirmation.
-
Typical Conditions for Anilines and Derivatives:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).[7][10]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 250-280°C.
-
Oven Program: A temperature gradient is used to ensure good separation, for instance, starting at a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C).[9]
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The resulting mass spectrum should show the molecular ion peak and a characteristic fragmentation pattern that can be interpreted to confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For N-(5-chloro-2-methoxyphenyl)nonanamide, one would expect to see:
-
Signals for the aromatic protons on the disubstituted benzene ring.
-
A singlet for the methoxy group protons.
-
A broad singlet for the amide N-H proton.
-
Multiplets for the methylene protons of the nonanoyl chain.
-
A triplet for the terminal methyl group of the nonanoyl chain.
-
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the chloro and methoxy substituents.[11][12] The carbonyl carbon of the amide will appear downfield.
The collective data from HPLC, GC-MS, and NMR should provide unambiguous confirmation of the identity and purity of the synthesized N-(5-chloro-2-methoxyphenyl)nonanamide, thus establishing it as a reliable in-house reference standard.
Commercially Available Alternatives: A Comparative Overview
While the target compound is not available, several structurally related N-(5-chloro-2-methoxyphenyl) amides with shorter acyl chains are commercially available. These can be valuable tools for preliminary studies, for validating analytical methods, or as comparators to understand structure-activity relationships.
| Compound Name | CAS Number | Molecular Formula | Key Suppliers |
| N-(5-chloro-2-methoxyphenyl)acetamide | 7463-32-3 | C₉H₁₀ClNO₂ | Sigma-Aldrich[13] |
| N-(5-chloro-2-methoxyphenyl)-3-oxobutanamide | 52793-11-0 | C₁₁H₁₂ClNO₃ | Various suppliers on LookChem, ECHEMI[14][15][16] |
| 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | 346726-62-3 | C₁₀H₁₁Cl₂NO₂ | Santa Cruz Biotechnology[17] |
| N-(5-chloro-2-methoxyphenyl)-2-phenoxypropanamide | Not specified | C₁₆H₁₆ClNO₃ | Hit2Lead[18] |
| N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide | 419559-57-2 | C₁₇H₁₈ClNO₃ | Sigma-Aldrich |
Potential Biological Significance and Structure-Activity Relationship (SAR)
The N-(5-chloro-2-methoxyphenyl) moiety is found in a number of biologically active compounds, suggesting that N-(5-chloro-2-methoxyphenyl)nonanamide may also possess interesting pharmacological properties. Understanding the structure-activity relationships (SAR) of related molecules can provide insights into the potential applications of the target compound.[19]
Known Biological Activities of Analogs:
-
Enzyme Inhibition:
-
Derivatives of N-substituted anilines have been shown to act as inhibitors of gastric H+/K+-ATPase.[20]
-
N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase.[21]
-
N-benzylideneaniline derivatives have been investigated as potential inhibitors of Toll-like receptor 2 (TLR2).[22]
-
-
Anticancer Activity:
The Role of the Acyl Chain:
The length and nature of the N-acyl chain can significantly influence the biological activity of N-acyl anilines. A longer, more lipophilic chain like nonanamide, compared to the shorter chains of the available alternatives, can affect:
-
Lipophilicity and Membrane Permeability: Increased lipophilicity can enhance the ability of the molecule to cross cell membranes and interact with intracellular targets.
-
Binding Affinity: The long alkyl chain may provide additional hydrophobic interactions with the binding pocket of a target protein, potentially increasing binding affinity and potency.
-
Metabolic Stability: The length of the alkyl chain can influence the metabolic stability of the compound.
The synthesis and biological evaluation of N-(5-chloro-2-methoxyphenyl)nonanamide, alongside its shorter-chain, commercially available analogs, would provide a valuable dataset for elucidating the structure-activity relationship of the N-acyl chain length in this series of compounds.
Conclusion
While a commercial reference standard for N-(5-chloro-2-methoxyphenyl)nonanamide is not currently available, this guide provides a comprehensive framework for researchers to confidently synthesize, purify, and characterize this novel compound in-house. By following the detailed protocols and leveraging the comparative data on available alternatives, researchers can establish a high-purity in-house reference standard. This will enable accurate and reproducible studies to explore the potential biological activities of this molecule and to contribute to the broader understanding of the structure-activity relationships within this class of compounds. The journey into uncharted chemical space, though challenging, is the very essence of discovery, and this guide serves as a reliable compass for navigating the path toward new scientific insights.
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LookChem. CAS No.52793-11-0,N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide. [Link]
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ResearchGate. Overview of the structure-activity relationship for compounds 1–27. [Link]
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PubChem. 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide. [Link]
- Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(5), 2569-2572.
- Gowda, B. T., et al. (2004). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3).
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Royal Society of Chemistry. Supplementary Material. [Link]
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University of California, Irvine. Recrystallization and Crystallization. [Link]
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Chemistry Education. Synthesis and analysis of amides. [Link]
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University of Toronto. Experiment 2: Recrystallization. [Link]
- Bode, J. W., & Johnson, J. A. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 140(4), 1234-1238.
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ResearchGate. How to choose GC-MS and HPLC analysis conditions?. [Link]
- Entrena, A., et al. (2022). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Magnetic Resonance in Chemistry, 60(6), 569-580.
- Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260.
- Ökten, S., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847-856.
- Hesse, S., et al. (2005). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides.
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U.S. Environmental Protection Agency. Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo- - Substance Details. [Link]
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ResearchGate. What is the best technique for amide purification?. [Link]
- Khan, I., et al. (2021). Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, characterization, in vitro, in silico, and kinetics studies. Arabian Journal of Chemistry, 14(11), 103403.
- Al-Lawati, H. A. J., & Al-Kindy, S. M. Z. (2012). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of the Chinese Chemical Society, 59(4), 481-487.
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
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ResearchGate. Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]
- Farmer, T. J., et al. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Green Chemistry, 21(16), 4383-4389.
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LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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Chem Help ASAP. synthesis of amides from acid chlorides. [Link]
- Wang, Y., et al. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(8), 1369-1375.
- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- Glavaš, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149.
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The Elusive Crystal Structure of N-(5-chloro-2-methoxyphenyl)nonanamide: A Comparative Guide to Crystallographic Confirmation
For the Researcher, Scientist, and Drug Development Professional: A Guide to Navigating Structural Elucidation
In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and biological properties. For N-(5-chloro-2-methoxyphenyl)nonanamide, a compound of interest for its potential applications, a definitive crystal structure remains unpublished in the primary scientific literature and crystallographic databases. This guide serves as a comprehensive resource for researchers, providing a comparative analysis of structurally related compounds to anticipate its crystallographic characteristics and offering detailed methodologies for its experimental confirmation.
The Significance of Crystallographic Data
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's constitution and conformation. This information is paramount for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape influences its biological target interactions.
-
Polymorph Screening: Identifying different crystalline forms of the same compound, which can have profound effects on solubility, stability, and bioavailability.
-
Intellectual Property: A solved crystal structure provides a robust foundation for patent applications.
-
Computational Modeling: High-quality crystal structures are the gold standard for initiating molecular modeling and drug design studies.
Comparative Analysis: Insights from Structural Analogs
In the absence of experimental data for N-(5-chloro-2-methoxyphenyl)nonanamide, we can draw valuable inferences from the crystal structures of analogous compounds. The primary points of comparison are the effects of the substituted phenyl ring and the long alkyl chain on the crystal packing.
Analog 1: The Sulfonamide Counterpart - N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
A search of crystallographic literature reveals the structure of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide[1]. While the amide linkage is replaced by a sulfonamide, the substituted aromatic ring is identical, offering a starting point for comparison.
| Parameter | N-(5-chloro-2-methoxyphenyl)benzenesulfonamide[1] |
| Chemical Formula | C₁₃H₁₂ClNO₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Key Intermolecular Interactions | N-H···O hydrogen bonds forming dimers, C-H···O interactions, and π-π stacking. |
The crystal structure of this sulfonamide analog is characterized by strong hydrogen bonding interactions that lead to the formation of centrosymmetric dimers. This is a common motif in molecules containing N-H donors and O acceptors.
Analog 2: The Amide with a Shorter Chain - 3-Chloro-N-(4-methoxyphenyl)propanamide
To understand the influence of the amide group, we can examine the structure of 3-chloro-N-(4-methoxyphenyl)propanamide[2]. Although the substitution pattern on the phenyl ring is different, this structure provides insight into the hydrogen bonding patterns of a secondary amide.
| Parameter | 3-Chloro-N-(4-methoxyphenyl)propanamide[2] |
| Chemical Formula | C₁₀H₁₂ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Interactions | N-H···O hydrogen bonds forming chains. |
In this case, the amide groups form chains through N-H···O hydrogen bonds, a prevalent packing arrangement for secondary amides. This contrasts with the dimeric structure of the sulfonamide analog.
Predictive Insights for N-(5-chloro-2-methoxyphenyl)nonanamide
Based on these analogs, we can hypothesize the following for the crystal structure of N-(5-chloro-2-methoxyphenyl)nonanamide:
-
Hydrogen Bonding: The presence of the secondary amide group will likely lead to strong N-H···O hydrogen bonds, forming either chains or dimers.
-
Role of the Nonanamide Chain: The long, flexible nonanamide chain will significantly influence the crystal packing. Van der Waals interactions between these chains will be a dominant force, potentially leading to layered structures or interdigitation of the alkyl chains.
-
Impact of the Substituted Phenyl Ring: The chloro and methoxy substituents on the phenyl ring will affect the local electronic environment and may participate in weaker C-H···O or C-H···Cl interactions, further stabilizing the crystal lattice.
Experimental Workflow for Crystallographic Confirmation
The following section provides a detailed, step-by-step methodology for obtaining the crystal structure of N-(5-chloro-2-methoxyphenyl)nonanamide.
Synthesis and Purification
The synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide can be achieved through the amidation of 5-chloro-2-methoxyaniline with nonanoyl chloride.
Diagram of the Synthetic Pathway
Caption: Synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide.
Protocol:
-
Dissolve 5-chloro-2-methoxyaniline (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add nonanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is essential.
Diagram of the Crystallization Workflow
Caption: General workflow for crystallization screening.
Protocol:
-
Solvent Selection: Start with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, the next step is to analyze them using an X-ray diffractometer.
Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their corresponding Miller indices (h, k, l).
Structure Solution and Refinement
The final step is to determine the arrangement of atoms in the crystal.
Protocol:
-
Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial model of the electron density in the unit cell. Modern software packages like SHELXT are commonly used for this purpose.
-
Structure Refinement: The initial model is refined against the experimental data using programs like SHELXL. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC)[3][4][5][6][7].
Conclusion
While the crystal structure of N-(5-chloro-2-methoxyphenyl)nonanamide has not yet been reported, a comparative analysis of structurally related compounds provides a strong foundation for predicting its key structural features. The experimental workflows detailed in this guide offer a clear path for researchers to obtain a definitive crystallographic confirmation. The successful elucidation of this structure will be a valuable contribution to the scientific community, enabling a deeper understanding of its structure-property relationships and facilitating its potential applications.
References
-
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide - PMC. Available at: [Link]
-
Crystallography Open Database. Available at: [Link]
-
supplementary material - Bentham Open Archives. Available at: [Link]
-
Crystallography Open Database - Departamento de Química Inorgánica. Available at: [Link]
-
Crystallography Open Database (COD) - NIF. Available at: [Link]
-
CCDC 2365767: Experimental Crystal Structure Determination - University of Toyama. Available at: [Link]
-
CCDC 2439985: Experimental Crystal Structure Determination - Iowa Research Online. Available at: [Link]
-
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide - PubChem. Available at: [Link]
-
Crystallography Open Database: Search results. Available at: [Link]
-
Structure of 5 e (CCDC 1891888 contain the supplementary... - ResearchGate. Available at: [Link]
-
Search - Access Structures - CCDC. Available at: [Link]
-
(PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. Available at: [Link]
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- 5. Research Portal [iro.uiowa.edu]
- 6. researchgate.net [researchgate.net]
- 7. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(5-chloro-2-methoxyphenyl)nonanamide
This guide provides a detailed protocol for the proper disposal of N-(5-chloro-2-methoxyphenyl)nonanamide, a halogenated organic compound. The procedures outlined are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The information is grounded in established principles of chemical waste management for research and development settings.
Pre-Disposal Hazard Assessment
-
Chemical Structure Analysis: The presence of a chloro- group classifies this compound as a halogenated organic compound . Halogenated compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[1][2] The aromatic amine substructure suggests potential for skin and eye irritation, and possible toxicity.[3][4]
-
Assumed Hazards: Based on similar chemical structures, it is prudent to handle N-(5-chloro-2-methoxyphenyl)nonanamide as a substance that may cause skin, eye, and respiratory tract irritation.[3][4][5] The toxicological properties have not been fully investigated, warranting a cautious approach.[3]
Table 1: Key Disposal Considerations and Rationale
| Consideration | Rationale | Supporting Sources |
| Waste Segregation | Halogenated organic waste requires special disposal methods and is often more costly to manage than non-halogenated waste. Mixing them contaminates the entire waste stream.[2][6] | [7](,, |
| Container Management | Waste containers must be chemically compatible, properly sealed to be "vapor tight" and "spill proof," and clearly labeled to prevent accidental mixing and ensure proper handling by waste disposal personnel.[2][7] | [7]( |
| Prohibition of Drain Disposal | Organic substances, particularly halogenated ones, can be toxic, flammable, and persistent in the environment. They should never be poured down the drain.[1][6] | [1]( |
Personal Protective Equipment (PPE)
When handling N-(5-chloro-2-methoxyphenyl)nonanamide for disposal, the following PPE is mandatory to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.[3][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[9]
-
Body Protection: A lab coat, fully fastened.[10]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[3][10] All handling of the waste should be performed within a certified chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of N-(5-chloro-2-methoxyphenyl)nonanamide waste.
Step 1: Select the Appropriate Waste Container
-
Choose a container that is in good condition, has a secure, threaded cap, and is chemically compatible with the waste.[2][7]
-
The container must be designated for "Halogenated Organic Waste."[1][7]
Step 2: Label the Waste Container
-
Before adding any waste, affix a "Hazardous Waste" tag to the container.[2][6]
-
Clearly write the full chemical name, "N-(5-chloro-2-methoxyphenyl)nonanamide," on the label. Do not use abbreviations or chemical formulas.[7] If other halogenated wastes are added to the same container, all components must be listed.[7]
Step 3: Waste Accumulation
-
Add the N-(5-chloro-2-methoxyphenyl)nonanamide waste to the labeled container inside a chemical fume hood.[2]
-
Keep the container securely closed at all times, except when actively adding waste.[2][6][7]
-
Do not mix with non-halogenated solvents, strong acids or bases, or heavy metals.[2][6]
Step 4: Storage of Waste Container
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The container should be kept in a cool, dry, and well-ventilated area.[2][7]
-
Secondary containment, such as a spill tray, is required.[11]
Step 5: Arranging for Disposal
-
Do not fill the container beyond 75-90% capacity to allow for expansion and prevent spills.
-
Once the container is full, or if the waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[2][12]
Figure 1. A workflow diagram illustrating the decision-making and procedural steps for the proper disposal of N-(5-chloro-2-methoxyphenyl)nonanamide.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[2]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it in a sealed, labeled container for hazardous waste disposal.[2][13]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS department.
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal. Chemical waste generators are responsible for correctly identifying and classifying their waste.[13] Consult your institution's EHS department for specific guidance and to ensure full compliance.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 7
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. 1
-
Campus Operations, Temple University. Halogenated Solvents in Laboratories. 2
-
BASF. Safety data sheet. 14
-
TCI Chemicals. SAFETY DATA SHEET. 12
-
Fisher Scientific. SAFETY DATA SHEET. 15
-
Material Safety Data Sheet. 3
-
6 - SAFETY DATA SHEET. 10
-
University of Oslo. Chemical and Hazardous Waste Guide. 11
-
Environment, Health and Safety. 7.2 Organic Solvents. 6
-
Thermo Fisher Scientific. SAFETY DATA SHEET. 5
-
Fisher Scientific. SAFETY DATA SHEET. 8
-
TCI Chemicals. SAFETY DATA SHEET. Link
-
MBL Life Science. Safety Data Sheet. 16
-
CymitQuimica. Safety Data Sheet. 4
-
United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. 9
-
Cole-Parmer. Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. 13
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. derthon.com [derthon.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. unodc.org [unodc.org]
- 10. fishersci.com [fishersci.com]
- 11. mn.uio.no [mn.uio.no]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 15. fishersci.com [fishersci.com]
- 16. mblbio.com [mblbio.com]
Personal protective equipment for handling N-(5-chloro-2-methoxyphenyl)nonanamide
Executive Summary & Hazard Architecture
Immediate Action Required: Treat N-(5-chloro-2-methoxyphenyl)nonanamide as a High-Potency Sensory Irritant and a lipophilic bioactive agent.
While specific SDS data for this exact catalog number may be sparse, its structure dictates its hazard profile. It is a lipophilic analog of Nonivamide (PAVA, synthetic capsaicin). The combination of a C9 lipophilic tail (nonanamide) and a halogenated aromatic ring creates a molecule designed to penetrate lipid bilayers (skin/cell membranes) and bind tightly to receptors (likely TRPV1).
The "Why" Behind the Safety:
-
Lipophilicity (The C9 Chain): The nonanamide tail grants the molecule high permeability through standard laboratory gloves and human skin. Water alone is ineffective for decontamination.
-
The Chloro-Methoxy Moiety: The addition of chlorine (Cl) and methoxy (-OCH3) groups to the phenyl ring typically increases metabolic stability and receptor affinity compared to unsubstituted amides, potentially prolonging the duration of irritation or biological effect.
-
Physical State: Likely a waxy solid or crystalline powder. Static electricity can disperse this powder into the air, creating a respiratory hazard similar to pepper spray.
Personal Protective Equipment (PPE) Matrix
This matrix is not a suggestion; it is a barrier integrity standard based on the compound's calculated permeation potential.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile or Neoprene (Long cuff) | Permeation Dynamics: Lipophilic amides can permeate thin nitrile in <15 mins. The air gap between gloves provides a breakthrough buffer. Change outer gloves every 60 mins or immediately after splash. |
| Respiratory | Solid Handling: N95/P100 Respirator OR Fume Hood (Sash <18").Solution: Chemical Fume Hood. | Aerosolization: As a likely TRPV1 agonist, inhalation of even microgram quantities of dust will cause severe respiratory distress (coughing, burning). |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Vapor/Dust Entry: Safety glasses are insufficient. Dust can migrate around glasses. Contact lenses are strictly prohibited as they can trap the chemical against the cornea. |
| Body | Tyvek® Lab Coat (or equivalent non-woven polyethylene). | Fabric Retention: Cotton coats absorb lipophilic compounds, creating a secondary exposure source. Impervious aprons are required for solution handling. |
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the compound.
Figure 1: PPE Selection Logic based on physical state and associated risks.
Operational Protocol: Handling & Solubilization
A. Weighing & Transfer (The Critical Step)
Static electricity is your enemy here. Dry amides often carry a static charge, causing "fly-away" powder.
-
Engineering Setup: Place the balance inside the chemical fume hood. If this is impossible, use a powder containment hood.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.
-
Technique: Do not pour from the source bottle. Use a disposable spatula to transfer small amounts.
-
Decontamination: Wipe the balance area with a paper towel soaked in 70% Ethanol immediately after weighing. Why? The ethanol solubilizes the lipophilic residue that water leaves behind.
B. Solubilization (DMSO/Ethanol)
Once in solution, the risk of skin absorption increases significantly because the solvent acts as a carrier vehicle.
-
Vessel Selection: Use glass or chemically resistant plastic (polypropylene). Avoid polystyrene.
-
Addition: Add solvent slowly down the side of the vial to prevent aerosolizing the powder.
-
Labeling: Mark the vial clearly with "Potent Irritant" and the concentration.
C. Emergency Decontamination Workflow
If contact occurs, speed and the correct solvent are vital.
Figure 2: Decontamination workflow prioritizing lipophilic removal.
Why Oil/PEG first? Water is polar. This compound is non-polar (lipophilic). Washing with water alone may spread the chemical over a larger surface area without removing it. Polyethylene Glycol (PEG-400) or even vegetable oil can solubilize the agent before soap removes the oil mixture.
Disposal & Waste Management
-
Solid Waste: All gloves, weighing boats, and paper towels used must be disposed of in a Hazardous Solid Waste container, sealed in a secondary bag (double-bagged).
-
Liquid Waste: Segregate into Non-Halogenated Organic Waste (if dissolved in EtOH/DMSO) or Halogenated Waste (if dissolved in DCM/Chloroform). Note: The chlorine on the molecule itself usually does not mandate "Halogenated Waste" classification unless the solvent is halogenated, but check local EHS regulations.
-
Glassware: Rinse glassware with Ethanol before washing with detergent. Collect the first rinse as hazardous waste.
References & Authority[1][2][3][4]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Nonivamide (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
